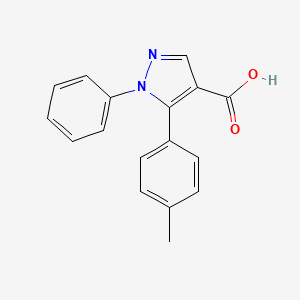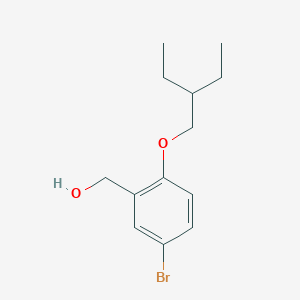
3-Bromo-4-m-tolyloxybenzonitrile
Übersicht
Beschreibung
3-Bromo-4-m-tolyloxybenzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a m-tolyloxy group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-4-m-tolyloxybenzonitrile can be synthesized through a multi-step process involving the following key reactions:
Nitrile Formation: Conversion of a suitable precursor to the nitrile group.
Etherification: Formation of the m-tolyloxy group.
A common synthetic route involves the bromination of 4-m-tolyloxybenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-m-tolyloxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas with a metal catalyst like palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-methoxy-4-m-tolyloxybenzonitrile.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: Corresponding amines like 3-bromo-4-m-tolyloxybenzylamine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-m-tolyloxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Intermediate in the production of drugs with potential therapeutic effects.
Agrochemicals: Precursor for the synthesis of compounds used in agriculture to protect crops from pests and diseases.
Material Science: Utilized in the development of novel materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-m-tolyloxybenzonitrile in chemical reactions involves the activation of the bromine atom and the nitrile group. In substitution reactions, the bromine atom is displaced by nucleophiles, while in coupling reactions, the nitrile group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a m-tolyloxy group.
4-Bromo-3-methoxybenzonitrile: Bromine and methoxy groups are positioned differently on the benzene ring.
3-Bromo-4-methylbenzonitrile: Contains a methyl group instead of a m-tolyloxy group.
Uniqueness
3-Bromo-4-m-tolyloxybenzonitrile is unique due to the presence of both a bromine atom and a m-tolyloxy group, which provides distinct reactivity and applications in organic synthesis. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
3-bromo-4-(3-methylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-10-3-2-4-12(7-10)17-14-6-5-11(9-16)8-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIIHQDRDXGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)

![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)








